

# An In-depth Technical Guide to 4-Cyano-3-methylbenzoic Acid

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## Compound of Interest

Compound Name: 4-Cyano-3-methylbenzoic acid

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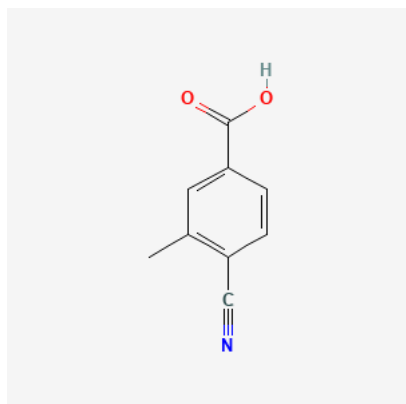
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical data for **4-Cyano-3-methylbenzoic acid**, a key building block in medicinal chemistry and materials science.

## Molecular Structure and Chemical Identity

**4-Cyano-3-methylbenzoic acid** is an aromatic carboxylic acid derivative. The molecule consists of a benzoic acid core substituted with a methyl group at position 3 and a cyano group at position 4.

IUPAC Name: **4-cyano-3-methylbenzoic acid**<sup>[1]</sup> CAS Number: 73831-13-7<sup>[1][2]</sup> Molecular Formula: C<sub>9</sub>H<sub>7</sub>NO<sub>2</sub><sup>[1][2]</sup> Canonical SMILES: CC1=C(C=CC(=C1)C(=O)O)C#N<sup>[1]</sup> InChI Key: LTRYUAZFLOGRLJ-UHFFFAOYSA-N<sup>[1]</sup>

The structural formula is depicted below:



## Physicochemical Properties

A summary of the key quantitative data for **4-Cyano-3-methylbenzoic acid** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	161.16 g/mol	[1][2][3]
Physical Form	Solid	[3]
Purity (typical)	≥98%	[2]
Storage	Room temperature, sealed in dry conditions	[2]

## Experimental Data and Protocols

Spectroscopic data is crucial for the structural elucidation and purity assessment of **4-Cyano-3-methylbenzoic acid**.

- <sup>1</sup>H NMR Spectrum:** Spectral data for **4-cyano-3-methylbenzoic acid** is available and can be used for structural confirmation.[4]
- Mass Spectrometry:** While specific mass spectrometry data for the title compound is not readily available in the search results, the expected exact mass is 161.0477 g/mol .[1] Mass spectrometry of related cyanobenzoic acid derivatives has been documented.[5]
- Infrared (IR) Spectroscopy:** IR spectroscopy can be used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the nitrile C≡N

stretch. While a specific spectrum for this compound was not found, data for related benzoic acid derivatives is available.<sup>[6]</sup><sup>[7]</sup>

While a specific, detailed experimental protocol for the synthesis of **4-Cyano-3-methylbenzoic acid** was not found in the provided search results, a plausible synthetic route can be derived from established organic chemistry reactions and protocols for similar compounds, such as the cyanation of a halogenated precursor. A common method is the Rosenmund-von Braun reaction or a palladium-catalyzed cyanation.

Example Generalized Protocol (Hypothetical):

- **Starting Material:** A suitable starting material would be 4-bromo-3-methylbenzoic acid.
- **Reaction:** The starting material is reacted with a cyanide source, such as copper(I) cyanide (CuCN) or potassium cyanide (KCN), in a high-boiling polar aprotic solvent like DMF or DMSO. A palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) may be used to facilitate the reaction.
- **Reaction Conditions:** The reaction mixture is typically heated to a high temperature (e.g., 150-200 °C) for several hours under an inert atmosphere (e.g., nitrogen or argon).
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled and then poured into an acidic aqueous solution to precipitate the product. The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Note: This is a generalized protocol and would require optimization for specific laboratory conditions.

## Applications in Research and Drug Development

**4-Cyano-3-methylbenzoic acid** is listed as a building block for protein degraders, indicating its utility in the development of novel therapeutics.<sup>[2]</sup> Specifically, it can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies. The cyano and carboxylic acid functional groups provide versatile handles for further chemical modification and conjugation to other molecular fragments.

## Visualized Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of **4-Cyano-3-methylbenzoic acid**.



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Caption: A logical workflow for the synthesis and characterization of **4-Cyano-3-methylbenzoic acid**.

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## References

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